molecular formula C17H33N7O6 B14212612 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine CAS No. 798540-72-4

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine

Cat. No.: B14212612
CAS No.: 798540-72-4
M. Wt: 431.5 g/mol
InChI Key: WUGISPQWVJBCHV-BJDJZHNGSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine is a complex peptide compound It is composed of four amino acids: valine, ornithine, alanine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly serine.

    Reduction: Reduction reactions can affect the peptide bonds and side chains.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can yield various peptide analogs.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, influencing their activity and function. The exact pathways depend on the context of its application, such as inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-serine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

798540-72-4

Molecular Formula

C17H33N7O6

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H33N7O6/c1-8(2)12(18)15(28)23-10(5-4-6-21-17(19)20)14(27)22-9(3)13(26)24-11(7-25)16(29)30/h8-12,25H,4-7,18H2,1-3H3,(H,22,27)(H,23,28)(H,24,26)(H,29,30)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1

InChI Key

WUGISPQWVJBCHV-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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